N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
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Overview
Description
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
The compound's derivatives, including various heterocyclic 1,3,4-oxadiazole and pyrazoles, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets like epidermal growth factor receptor (EGFR), tubulin, COX-2, and 5-lipoxygenase (5-LOX) have shown moderate inhibitory effects, highlighting their potential in addressing various biological targets and conditions. Such studies pave the way for further in-depth pharmacological evaluations and potential therapeutic applications (M. Faheem, 2018).
Antiproliferative Activity
Another significant application involves the synthesis of indenopyrazoles derivatives, which have demonstrated promising antiproliferative activity towards human cancer cells. This suggests a therapeutic potential in cancer treatment, specifically by inhibiting tubulin polymerization, a critical process in cell division and cancer progression. The identification of such compounds adds valuable insights into the development of new anticancer agents (Hidemitsu Minegishi et al., 2015).
Corrosion Inhibition
Beyond pharmacological applications, pyranopyrazole derivatives have also been investigated for their corrosion inhibition performance on mild steel in acidic solutions. This highlights a diverse industrial application, particularly in protecting metals from corrosion, thereby extending their service life and reducing maintenance costs. The implications of such studies are significant in materials science and engineering (M. Yadav et al., 2016).
Cytotoxicity Studies
Cytotoxicity studies of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential against Ehrlich Ascites Carcinoma (EAC) cells. Such investigations are crucial in the early stages of drug development, offering a preliminary assessment of the therapeutic potential and safety profile of new compounds in treating various cancers (Ashraf S. Hassan et al., 2014).
Anticonvulsant and Neuroprotective Evaluation
The exploration of N-(substituted benzothiazol-2-yl)amides has unveiled compounds with notable anticonvulsant and neuroprotective effects. This underscores the compound's relevance in neurological research, particularly in developing treatments for epilepsy and neurodegenerative conditions (M. Hassan et al., 2012).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its molecular structure, investigating its chemical reactivity, and testing its biological activity. It could also be interesting to explore its potential applications, for example in medicine or materials science .
Mechanism of Action
Target of Action
Similar compounds have been known to target class ii c-met . The c-Met receptor plays a crucial role in cellular processes such as proliferation, survival, and motility.
Mode of Action
It’s known that similar compounds inhibit their targets, such as the c-met receptor, thereby disrupting the normal functioning of the cell .
Result of Action
Similar compounds have been shown to exhibit inhibitory activity against their targets, leading to disruption of normal cellular processes .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11(2)8-16(21)18-17-14-9-24(22)10-15(14)19-20(17)12-4-6-13(23-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTQKXNVZUUYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.